An In-Depth Technical Guide to Ethyl 3,6-dichloropyridazine-4-carboxylate (CAS 34127-22-5)
An In-Depth Technical Guide to Ethyl 3,6-dichloropyridazine-4-carboxylate (CAS 34127-22-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3,6-dichloropyridazine-4-carboxylate, with the CAS number 34127-22-5, is a halogenated heterocyclic compound belonging to the pyridazine class of molecules. Due to the presence of reactive chlorine atoms and an ester functional group, this compound holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, a proposed synthetic route, and a discussion of its potential applications in research and drug development based on the known biological significance of the pyridazine scaffold. While specific experimental data for this particular isomer is limited in publicly available literature, this document aims to serve as a valuable resource by summarizing the available information and providing context based on related compounds.
Chemical and Physical Properties
The fundamental physicochemical properties of Ethyl 3,6-dichloropyridazine-4-carboxylate are summarized in the table below. This data is primarily sourced from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 34127-22-5 | ChemScene[1] |
| Molecular Formula | C₇H₆Cl₂N₂O₂ | Echemi[2] |
| Molecular Weight | 221.04 g/mol | ChemScene[1] |
| Appearance | Not specified (likely a solid) | - |
| Boiling Point (Predicted) | 364.2 ± 37.0 °C at 760 mmHg | Echemi[2] |
| Density (Predicted) | 1.433 ± 0.06 g/cm³ | Echemi[2] |
| LogP (Predicted) | 1.9601 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 52.08 Ų | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
| Storage Conditions | -20°C, sealed storage, away from moisture | ChemScene[1] |
Synthesis and Spectroscopic Data
Proposed Synthetic Pathway
The synthesis of the title compound could likely be achieved from a suitable pyridazine precursor. A potential route, illustrated in the diagram below, would involve the formation of a dihydroxypyridazine carboxylic acid, followed by chlorination and esterification.
Caption: Proposed synthetic pathway for Ethyl 3,6-dichloropyridazine-4-carboxylate.
Experimental Protocol (Proposed)
The following is a generalized, hypothetical experimental protocol. Note: This procedure has not been experimentally validated for this specific compound and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of 3,6-Dichloropyridazine-4-carboxylic acid
A potential starting material, 3,6-Dichloropyridazine-4-carboxylic acid (CAS 51149-08-7), has been used in the synthesis of other bioactive molecules.[3] The synthesis of this precursor could be achieved through the oxidation of 3,6-dichloro-4-methylpyridazine.
Step 2: Esterification
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To a solution of 3,6-dichloropyridazine-4-carboxylic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford the desired Ethyl 3,6-dichloropyridazine-4-carboxylate.
Spectroscopic Characterization (Anticipated)
While actual spectra are not available, the expected spectroscopic features are:
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¹H NMR: A singlet for the pyridazine ring proton, a quartet for the methylene protons of the ethyl group, and a triplet for the methyl protons of the ethyl group.
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¹³C NMR: Signals corresponding to the aromatic carbons of the pyridazine ring, the carbonyl carbon of the ester, and the two carbons of the ethyl group.
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IR Spectroscopy: A characteristic strong absorption band for the C=O stretching of the ester group (around 1720-1740 cm⁻¹), and bands for C-Cl and C=N stretching.
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Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight, with a characteristic isotopic pattern due to the two chlorine atoms.
Applications in Research and Drug Development
The pyridazine core is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[4][5][6] These activities include antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. The unique electronic properties of the pyridazine ring, including its ability to participate in hydrogen bonding and π-π stacking interactions, make it an attractive component in the design of enzyme inhibitors and receptor ligands.[7]
Given the presence of two reactive chlorine atoms, Ethyl 3,6-dichloropyridazine-4-carboxylate is a promising intermediate for the synthesis of a library of novel compounds. The chlorine atoms can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR).
Potential as a Pharmaceutical Intermediate
The related isomer, Ethyl 4,6-dichloropyridazine-3-carboxylate, is a known intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[8] It serves as a building block for molecules requiring the pyridazine ring structure, where the chlorine atoms enhance its reactivity for substitution reactions crucial in drug development.[8] It is plausible that Ethyl 3,6-dichloropyridazine-4-carboxylate could serve a similar role in the synthesis of novel therapeutic agents.
Workflow for Utilizing in Drug Discovery
The following diagram illustrates a typical workflow for utilizing a building block like Ethyl 3,6-dichloropyridazine-4-carboxylate in a drug discovery program.
Caption: A generalized workflow for the use of Ethyl 3,6-dichloropyridazine-4-carboxylate in drug discovery.
Safety and Handling
Detailed safety data for Ethyl 3,6-dichloropyridazine-4-carboxylate is not extensively published. However, based on its structure and related compounds, standard laboratory safety precautions should be followed.
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Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[2]
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Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it at -20°C is recommended.[1]
Conclusion
Ethyl 3,6-dichloropyridazine-4-carboxylate is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this compound is sparse, its structural features suggest it could be a valuable tool for the development of novel compounds with diverse biological activities. The information provided in this guide, compiled from available data and logical extrapolation from related structures, should serve as a useful starting point for researchers interested in exploring the chemistry and potential applications of this pyridazine derivative. Further research is warranted to fully characterize its synthesis, reactivity, and biological profile.
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. 3,6-Dichloropyridazine-4-carboxylic acid 98 51149-08-7 [sigmaaldrich.com]
- 4. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity | MDPI [mdpi.com]
- 5. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innospk.com [innospk.com]
